molecular formula C18H25N5O B6456956 2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549008-49-1

2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6456956
CAS No.: 2549008-49-1
M. Wt: 327.4 g/mol
InChI Key: SJCWOOGUXLNPHQ-UHFFFAOYSA-N
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Description

2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C18H25N5O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.20591044 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound classified as a pyrimidine derivative. Its structure includes several functional groups that enhance its potential biological activities, making it a subject of interest in medicinal chemistry.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H24N6
Molecular Weight324.4 g/mol
IUPAC Name2-Cyclopropyl-4,5-dimethyl-6-[4-(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]pyrimidine
InChI KeyOZYWRMIQZAXAMI-UHFFFAOYSA-N

The presence of a cyclopropyl group and piperazine ring contributes to its pharmacological properties, potentially allowing for interactions with various biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors involved in various biological pathways. Pyrimidine derivatives are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Properties

Research indicates that pyrimidine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies have shown that certain substituted pyrimidines display significant antiproliferative activities against various cancer cell lines. A related study found that 2,4,5-substituted pyrimidines could effectively inhibit tubulin polymerization with IC50 values as low as 0.79 μM against hepatocellular carcinoma cells (BEL-7402) .

Neuroprotective Effects

Some studies suggest that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter systems or exhibiting antioxidant properties. This area remains under investigation for this compound.

Case Studies

While direct case studies specifically on this compound are scarce, related research on pyrimidine derivatives provides insight into their potential applications:

  • Anticancer Activity : A study on various substituted pyrimidines demonstrated their ability to inhibit cell growth in multiple cancer cell lines with varying IC50 values ranging from nanomolar to micromolar concentrations .
  • Neuroprotective Studies : Compounds similar in structure have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro models .

Properties

IUPAC Name

3-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12-10-16(21-24-12)11-22-6-8-23(9-7-22)18-13(2)14(3)19-17(20-18)15-4-5-15/h10,15H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCWOOGUXLNPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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